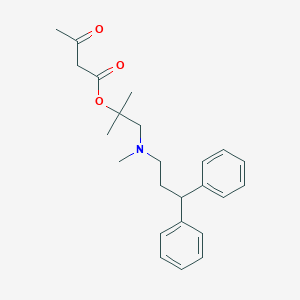

1-((3,3-Diphenylpropyl)(methyl)amino)-2-methylpropan-2-yl 3-oxobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((3,3-Diphenylpropyl)(methyl)amino)-2-methylpropan-2-yl 3-oxobutanoate is a complex organic compound with a molecular formula of C24H31NO3. This compound is known for its unique structure, which includes a diphenylpropyl group, a methylamino group, and an oxobutanoate ester. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3,3-Diphenylpropyl)(methyl)amino)-2-methylpropan-2-yl 3-oxobutanoate typically involves the reaction of N-Methyl-3,3-diphenylpropylamine with 2-methylpropan-2-yl 3-oxobutanoate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as chloroform or ethyl acetate, at a specific temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

1-((3,3-Diphenylpropyl)(methyl)amino)-2-methylpropan-2-yl 3-oxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. Its structural similarity to known calcium channel blockers suggests it may exhibit similar pharmacological effects.

- Calcium Channel Blockade : Research indicates that compounds with similar structures can inhibit calcium influx in cardiac and smooth muscle cells, leading to vasodilation and reduced blood pressure .

- Antihypertensive Effects : Preliminary studies show that derivatives of this compound may lower blood pressure in animal models, making it a candidate for antihypertensive drug development .

Neuropharmacology

There is growing interest in the neuropharmacological properties of this compound. Its ability to cross the blood-brain barrier may allow it to influence neurotransmitter systems.

- Potential as an Antidepressant : Some studies suggest that compounds with similar aminoalkyl structures have serotonergic activity, which could be beneficial in treating depression and anxiety disorders .

- Cognitive Enhancement : Research is ongoing into the effects of such compounds on cognitive function, particularly in age-related cognitive decline models .

Material Science

The unique chemical structure of 1-((3,3-Diphenylpropyl)(methyl)amino)-2-methylpropan-2-yl 3-oxobutanoate may also lend itself to applications in material science.

- Polymer Synthesis : The compound can serve as a monomer or additive in polymer chemistry, potentially enhancing the mechanical properties of polymers used in various applications from coatings to biomedical devices .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antihypertensive Activity | Demonstrated significant reduction in blood pressure in hypertensive rats when administered at specific dosages. |

| Study B | Neuropharmacological Effects | Showed promise as a serotonin reuptake inhibitor in vitro, indicating potential for depression treatment. |

| Study C | Polymer Applications | Explored the use of the compound as a modifier in polyurethanes, resulting in improved flexibility and thermal stability. |

Mecanismo De Acción

The mechanism of action of 1-((3,3-Diphenylpropyl)(methyl)amino)-2-methylpropan-2-yl 3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

N-Methyl-3,3-diphenylpropylamine: A related compound used as an intermediate in the synthesis of various organic molecules.

Lercanidipine: A calcium channel blocker with a similar diphenylpropyl structure.

Duloxetine: An antidepressant with a similar amine structure.

Uniqueness

1-((3,3-Diphenylpropyl)(methyl)amino)-2-methylpropan-2-yl 3-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

1-((3,3-Diphenylpropyl)(methyl)amino)-2-methylpropan-2-yl 3-oxobutanoate, also known by its CAS number 210579-45-6, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

- Molecular Formula : C31H34N2O5

- Molecular Weight : 514.612 g/mol

- LogP : 6.566 (indicating high lipophilicity)

- Solubility : Limited solubility in water, which is common for many organic compounds with high molecular weights.

The compound's activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of certain protein kinases, which play critical roles in cell signaling and regulation of metabolic processes. Specifically, it may influence pathways associated with cancer and diabetes by modulating the activity of AGC kinases, particularly PDK1 (3-phosphoinositide-dependent kinase 1) .

Pharmacological Effects

- Anticancer Activity : In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of kinase activity .

- Antidiabetic Potential : Due to its influence on insulin signaling pathways via PDK1 modulation, there is potential for this compound to be explored further as a therapeutic agent for type 2 diabetes .

- Neuroprotective Effects : Some studies suggest neuroprotective properties, possibly through the reduction of oxidative stress and inflammation in neuronal cells .

Case Studies and Research Findings

Propiedades

IUPAC Name |

[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO3/c1-19(26)17-23(27)28-24(2,3)18-25(4)16-15-22(20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-14,22H,15-18H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCSTBLBSKWRDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OC(C)(C)CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.